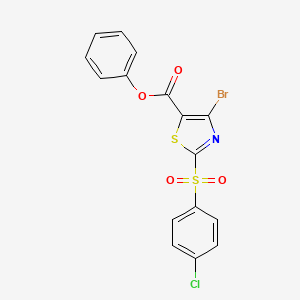![molecular formula C19H38BrNO3Si B13007347 tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B13007347.png)
tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a bromopropyl group, and a tert-butyl(dimethyl)silyl group. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via a nucleophilic substitution reaction using a brominating agent.
Attachment of the Tert-butyl(dimethyl)silyl Group: This step may involve a silylation reaction using tert-butyl(dimethyl)silyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction setups.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromopropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (2R,3S)-2-(3-chloropropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
- Tert-butyl (2R,3S)-2-(3-iodopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
Uniqueness
Tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is unique due to the presence of the bromopropyl group, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness can be leveraged in the design of novel compounds with desired properties.
Propiedades
Fórmula molecular |
C19H38BrNO3Si |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H38BrNO3Si/c1-18(2,3)23-17(22)21-14-10-12-16(15(21)11-9-13-20)24-25(7,8)19(4,5)6/h15-16H,9-14H2,1-8H3/t15-,16+/m1/s1 |
Clave InChI |
MXTCGRXDYQEVEG-CVEARBPZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1CCCBr)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1CCCBr)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)



![1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13007288.png)
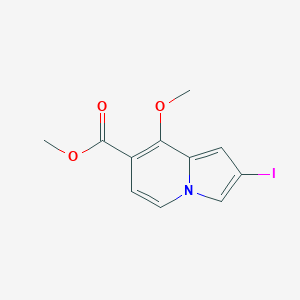
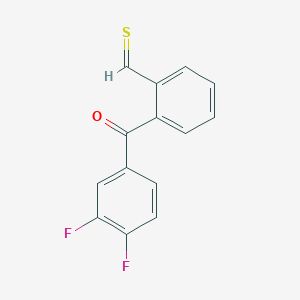
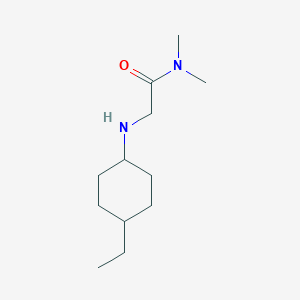
![5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13007301.png)
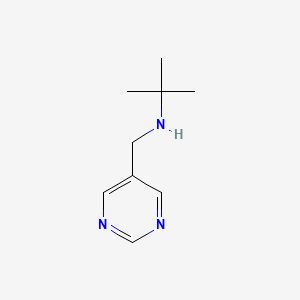
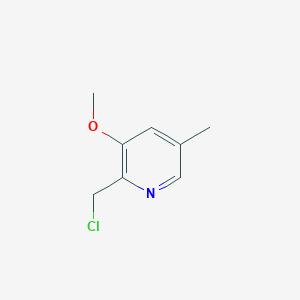

![5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol](/img/structure/B13007325.png)
